Enkephalin-met, ala(2)-

Analgesia In Vivo Pharmacology Opioid Peptides

Enkephalin-met, ala(2)- (CAS: 61370-87-4), also known as [D-Ala2]-Met-Enkephalin or DAMET, is a synthetic analog of the endogenous opioid pentapeptide methionine-enkephalin (Met-Enk). The key structural modification involves the substitution of the second amino acid, glycine, with a D-alanine residue.

Molecular Formula C28H37N5O7S
Molecular Weight 587.7 g/mol
CAS No. 61370-87-4
Cat. No. B1671299
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEnkephalin-met, ala(2)-
CAS61370-87-4
Synonyms2-Ala-Met-enkephalin
DALMEE
DAMET
enkephalin-Met, Ala(2)-
enkephalin-Met, alanine(2)-
Met-enkephalin, Ala(2)-
methionine-enkephalin, Ala(2)-
Molecular FormulaC28H37N5O7S
Molecular Weight587.7 g/mol
Structural Identifiers
SMILESCC(C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCSC)C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)N
InChIInChI=1S/C28H37N5O7S/c1-17(31-26(37)21(29)14-19-8-10-20(34)11-9-19)25(36)30-16-24(35)32-23(15-18-6-4-3-5-7-18)27(38)33-22(28(39)40)12-13-41-2/h3-11,17,21-23,34H,12-16,29H2,1-2H3,(H,30,36)(H,31,37)(H,32,35)(H,33,38)(H,39,40)/t17-,21+,22+,23+/m1/s1
InChIKeyMHNSNPIYASDSCR-SZOBAZRNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Enkephalin-met, ala(2)- (CAS 61370-87-4): Critical Baseline Data for Procurement and Experimental Design


Enkephalin-met, ala(2)- (CAS: 61370-87-4), also known as [D-Ala2]-Met-Enkephalin or DAMET, is a synthetic analog of the endogenous opioid pentapeptide methionine-enkephalin (Met-Enk) [1]. The key structural modification involves the substitution of the second amino acid, glycine, with a D-alanine residue [1]. This single stereochemical change fundamentally alters the peptide's pharmacological profile, conferring resistance to rapid enzymatic degradation [2] and substantially prolonging its biological half-life and duration of action [3]. This compound is a potent opioid receptor agonist and is primarily utilized as a research tool to investigate opioid receptor signaling, analgesia, and neuroendocrine function [4].

Enkephalin-met, ala(2)- (CAS 61370-87-4): Why Generic Substitution with Native or Unmodified Enkephalins Is Not Feasible


Generic substitution of Enkephalin-met, ala(2)- with native Met-enkephalin or other unmodified enkephalin analogs is scientifically unsound for most research applications. Native Met-enkephalin exhibits an extremely short half-life in vivo (approximately 2.5 minutes in plasma [1]) due to rapid proteolytic cleavage by aminopeptidases and enkephalinases, rendering it ineffective for studies requiring sustained receptor engagement. In contrast, the D-Ala2 substitution in Enkephalin-met, ala(2)- confers significant resistance to enzymatic degradation [2]. This modification results in a dramatically prolonged duration of action—approximately 30-fold longer than native Met-enkephalin in vivo [3]. Therefore, utilizing a generic or native enkephalin as a substitute would yield fundamentally different experimental outcomes, particularly in assays measuring sustained signaling, in vivo pharmacology, or behavioral endpoints, where the compound's extended half-life is a critical parameter.

Enkephalin-met, ala(2)- (CAS 61370-87-4): Quantitative Head-to-Head Evidence for Superior In Vivo Duration and Potency vs. Native Met-Enkephalin


30-Fold Prolongation of In Vivo Analgesic Effect Compared to Native Met-Enkephalin

In a direct head-to-head comparison, intraventricular administration of [D-Ala2]-Met-enkephalin (Enkephalin-met, ala(2)-) induced analgesia that was approximately 30 times longer lasting than that produced by an equivalent dose of the native peptide, methionine-enkephalin (Met-Enk) [1]. The analgesia was also described as being of 'much greater magnitude' and was dose-dependent and reversible by naloxone, confirming an opioid receptor-mediated mechanism [1].

Analgesia In Vivo Pharmacology Opioid Peptides

Enhanced Enzymatic Stability as the Mechanistic Basis for Prolonged Action

The primary liability of native Met-enkephalin is its susceptibility to rapid degradation by brain aminopeptidases and enkephalinases. The D-Ala2 substitution in Enkephalin-met, ala(2)- confers significant resistance to these enzymes [1]. While direct half-life data for the target compound (Enkephalin-met, ala(2)-) in brain tissue is not available, the mechanistic link is well-established for its closely related amide analog ([D-Ala2]-Met-enkephalinamide, DALA), which is 'not susceptible to degradation by brain enzymes' [1]. Furthermore, a related D-Ala2 analog (DAMME) exhibits a plasma half-life of 52 minutes, a substantial increase over the ~2.5-minute half-life of native Met-enkephalin [2], supporting the class-level inference of enhanced stability for D-Ala2-substituted enkephalins.

Peptide Stability Enzymatic Degradation Pharmacokinetics

Validated In Vivo CNS Activity: Inhibition of Oxytocin Release at Low Doses

Enkephalin-met, ala(2)- demonstrates potent central nervous system activity in vivo, as evidenced by its ability to inhibit acetylcholine (ACh)-induced and suckling-induced oxytocin (OT) release in lactating rats [1]. Intracerebroventricular (i.c.v.) administration of doses as low as 0.01-1 μg significantly inhibited OT release [1]. This specific functional endpoint provides quantitative evidence for the compound's ability to engage central opioid receptors and modulate a well-defined neuroendocrine reflex following direct CNS administration.

Neuroendocrinology Oxytocin In Vivo CNS Activity

Enkephalin-met, ala(2)- (CAS 61370-87-4): Optimized Application Scenarios Based on Quantitative Evidence


In Vivo Studies of Sustained Opioid Receptor Activation and Behavioral Pharmacology

Enkephalin-met, ala(2)- is the preferred reagent for in vivo experiments requiring prolonged opioid receptor engagement. Its ~30-fold longer duration of action compared to native Met-enkephalin [1] enables the study of sustained analgesic effects, tolerance development, and behavioral modifications over extended timeframes. This is critical for protocols where rapid peptide degradation would confound results or require impractical dosing regimens.

Investigating Central Opioid Modulation of Neuroendocrine Axes

The compound's validated, dose-dependent inhibition of oxytocin release in vivo [2] positions it as a key tool for dissecting opioidergic control of the hypothalamic-neurohypophyseal system. Researchers studying stress, lactation, or social behavior where oxytocin plays a central role can utilize Enkephalin-met, ala(2)- to probe opioid-mediated inhibition with a stable and well-characterized agonist.

Studies Requiring Resistance to Peptidase Degradation in Complex Biological Matrices

For ex vivo or in vitro assays involving tissue homogenates, serum, or cell cultures with high peptidase activity, Enkephalin-met, ala(2)- offers a significant advantage over native enkephalins. Its documented resistance to enzymatic degradation [3] ensures that the active concentration of the peptide is maintained throughout the experiment, leading to more reliable and interpretable data in assays such as receptor binding, signaling, or functional tissue bath studies.

A Reference Standard for Developing and Testing Novel Opioid Peptide Formulations

Given its well-characterized profile of enhanced stability and prolonged activity relative to the endogenous ligand [REFS-1, REFS-3], Enkephalin-met, ala(2)- serves as an ideal positive control and benchmark in research aimed at developing next-generation opioid peptide therapeutics or novel drug delivery systems designed to overcome rapid clearance.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Enkephalin-met, ala(2)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.